

The Endogenous Function of N/Ofq-(1-13)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes through its interaction with the NOP receptor, a G protein-coupled receptor. The N-terminal tridecapeptide amide, N/Ofq-(1-13)-NH2, represents the shortest fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide.[1] [2] This attribute has positioned N/Ofq-(1-13)-NH2 as a critical tool in elucidating the function of the N/OFQ-NOP system and as a foundational template for the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the endogenous function of N/Ofq-(1-13)-NH2, detailing its receptor binding profile, downstream signaling cascades, physiological roles, and the experimental methodologies used to characterize its activity.

Receptor Binding Profile

N/Ofq-(1-13)-NH2 exhibits high affinity and selectivity for the NOP receptor, with negligible binding to classical opioid receptors (μ, δ, κ) .[1][4] Its binding characteristics are comparable to the full-length N/OFQ peptide, making it a potent and effective agonist.

Table 1: Receptor Binding Affinities (pKi) of N/Ofq-(1-13)-NH2 and Related Compounds



Compoun d	Receptor	Species	Cell Line	Radioliga nd	pKi	Referenc e(s)
N/Ofq-(1- 13)-NH2	NOP	Human	СНО	[3H]UFP- 101	10.60	
N/Ofq-(1- 13)-NH2	NOP	Human	СНО	[3H]N/OFQ	9.21	
N/Ofq-(1- 13)-NH2	NOP	Human	HEK293	[3H]NC	9.45 (pIC50)	_
[Nphe1]N/ Ofq(1- 13)NH2	NOP	Human	СНО	-	8.4	_
N/OFQ	NOP	Human	СНО	[3H]UFP- 101	10.18	-

Signaling Pathways

Activation of the NOP receptor by **N/Ofq-(1-13)-NH2** initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins ($G\alpha i/o$). However, the receptor can also couple to other G protein subtypes, leading to a diverse range of cellular responses. The signaling pathways are multifaceted, involving modulation of second messengers, ion channels, and protein kinase cascades, as well as the recruitment of β -arrestin 2.

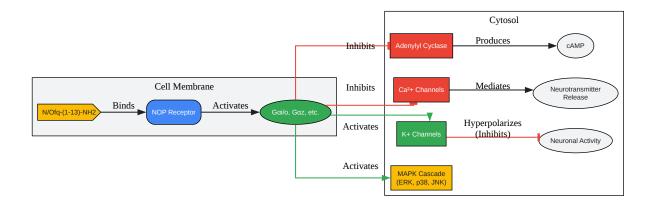
G Protein-Mediated Signaling

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation leads to the modulation of various ion channels and kinase pathways.

- Inhibition of Adenylyl Cyclase: Reduces cAMP production.
- Ion Channel Modulation:



- Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
- Inhibits N-, L-, and P/Q-type calcium channels, reducing neurotransmitter release.
- MAPK Pathway Activation: Activates mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38 MAPK, and JNK.



Click to download full resolution via product page

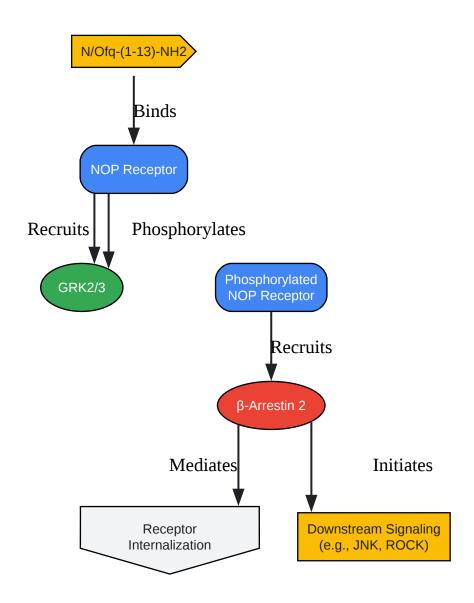
NOP Receptor G Protein-Mediated Signaling Pathway

β-Arrestin 2-Mediated Signaling and Biased Agonism

Upon agonist binding, the NOP receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β -arrestin 2. This interaction is crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.



The concept of "biased agonism" or "functional selectivity" has emerged, where ligands can preferentially activate either G protein-dependent or β -arrestin-dependent pathways. This has significant implications for drug development, as it may be possible to design ligands that selectively engage pathways associated with therapeutic effects while avoiding those linked to adverse effects. For instance, some studies suggest that β -arrestin 2 recruitment by NOP ligands may be associated with anxiolytic-like effects, while G protein signaling may be linked to antidepressant-like effects.



Click to download full resolution via product page

NOP Receptor β-Arrestin 2 Recruitment and Signaling



Endogenous Functions and Physiological Roles

The N/Ofq-(1-13)-NH2 peptide, through its action on the NOP receptor, is implicated in a wide range of physiological processes.

Table 2: Functional Effects of N/Ofq-(1-13)-NH2 and its Analogs

Function	Effect	Model System	Compound	Reference(s)
Pain Modulation (Supraspinal)	Hyperalgesia / Anti-opioid	Mouse/Rat	N/OFQ, [Phe1ψ(CH2- NH)Gly2]N/OFQ- (1–13)-NH2	
Pain Modulation (Spinal)	Analgesia	Non-human primates	NOP Agonists	_
Anxiety	Anxiolytic-like effects	Rodents	NOP Agonists	
Stress Response	Modulation of HPA axis	Rodents	N/OFQ	_
Mood/Depressio n	Antidepressant- like effects	Mice	[Nphe1]- nociceptin (1– 13)-NH2 (Antagonist)	
Food Intake	Orexigenic	Rats	N/OFQ (prevented by [Nphe1]N/OFQ(1 –13)-NH2)	-

Pain Modulation

The role of the N/OFQ-NOP system in pain is complex and context-dependent. Supraspinal administration of NOP agonists often produces hyperalgesia or attenuates opioid-induced analgesia. In contrast, spinal and peripheral administration typically results in potent antinociceptive effects.



Anxiety and Stress

N/Ofq-(1-13)-NH2 and other NOP agonists have demonstrated anxiolytic-like properties in various animal models. The N/OFQ system is also involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response.

Mood and Depression

While NOP receptor agonists are associated with anxiolysis, antagonists of the NOP receptor, such as [Nphe1]N/Ofq(1-13)NH2, have been shown to produce antidepressant-like effects in preclinical models like the forced swim test. This suggests a nuanced role for the N/OFQ system in the regulation of mood.

Key Experimental Protocols

The characterization of **N/Ofq-(1-13)-NH2** and its analogs relies on a suite of in vitro and in vivo assays.

In Vitro Assays

This assay quantifies the affinity of a ligand for its receptor.

- Objective: To determine the equilibrium dissociation constant (Ki) of N/Ofq-(1-13)-NH2 for the NOP receptor.
- Methodology:
 - Prepare cell membranes from a cell line expressing the recombinant NOP receptor (e.g., CHO cells).
 - Incubate the membranes with a constant concentration of a radiolabeled NOP ligand (e.g., [3H]UFP-101) and varying concentrations of the unlabeled test compound (N/Ofq-(1-13)-NH2).
 - Separate bound from free radioligand by rapid filtration.
 - Quantify the radioactivity of the filters using liquid scintillation counting.



 Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures G protein activation following receptor agonism.

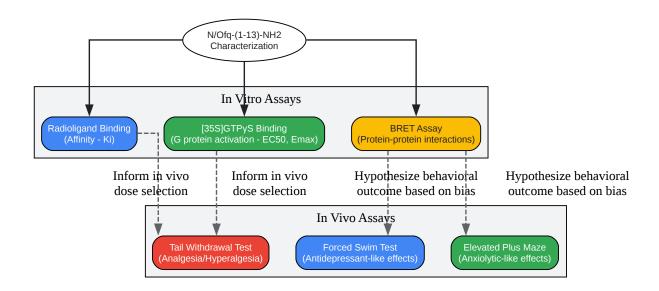
- Objective: To determine the potency (EC50) and efficacy (Emax) of N/Ofq-(1-13)-NH2 in activating G proteins via the NOP receptor.
- Methodology:
 - Incubate cell membranes expressing the NOP receptor with varying concentrations of N/Ofq-(1-13)-NH2 in the presence of [35S]GTPyS and GDP.
 - Agonist-induced receptor activation catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.
 - Separate bound and free [35S]GTPyS via filtration.
 - Quantify the amount of bound [35S]GTPyS by scintillation counting.
 - Plot the data to determine EC50 and Emax values.

BRET assays are used to monitor protein-protein interactions in real-time in living cells.

- Objective: To quantify the interaction between the NOP receptor and G proteins or β -arrestin 2 upon stimulation with N/Ofq-(1-13)-NH2.
- Methodology:
 - Co-express the NOP receptor fused to a Renilla luciferase (Rluc) and either a G protein subunit or β-arrestin 2 fused to a yellow fluorescent protein (YFP) in a cell line (e.g., HEK-293).
 - Add the luciferase substrate (e.g., coelenterazine h).
 - Stimulate the cells with varying concentrations of N/Ofq-(1-13)-NH2.



- Measure the light emitted by Rluc and YFP. The BRET ratio (YFP emission / Rluc emission) is calculated.
- An increase in the BRET ratio indicates a conformational change that brings the two fusion proteins into closer proximity, signifying interaction.



Click to download full resolution via product page

Workflow for Characterizing N/Ofq-(1-13)-NH2 Activity

In Vivo Assays

This is a common behavioral test to assess nociception.

- Objective: To evaluate the analysesic or hyperalgesic effects of centrally administered N/Ofq-(1-13)-NH2 or its analogs.
- · Methodology:
 - Acclimatize mice to the testing apparatus.



- Establish a baseline tail withdrawal latency by immersing the distal portion of the tail in a warm water bath (e.g., 48-52°C). A cut-off time is set to prevent tissue damage.
- Administer the test compound (e.g., via intracerebroventricular injection).
- Measure the tail withdrawal latency at predetermined time points post-injection.
- Analyze the data to determine changes in pain threshold compared to baseline and vehicle-treated controls.

Conclusion

N/Ofq-(1-13)-NH2 is an indispensable pharmacological tool for probing the multifaceted roles of the N/OFQ-NOP receptor system. Its high affinity and full agonist activity, combined with its status as the minimal active sequence of N/OFQ, make it a cornerstone of research in this field. The complex signaling and diverse physiological effects, particularly in pain, anxiety, and mood, highlight the therapeutic potential of targeting the NOP receptor. A thorough understanding of its pharmacology, guided by the experimental protocols detailed herein, is essential for the continued development of novel ligands with improved therapeutic profiles. The exploration of biased agonism, in particular, offers a promising avenue for designing next-generation therapeutics that can selectively harness the beneficial effects of NOP receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Structure activity studies of nociceptin/orphanin FQ(1-13)-NH2 derivatives modified in position 5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. Nociceptin receptor Wikipedia [en.wikipedia.org]



• To cite this document: BenchChem. [The Endogenous Function of N/Ofq-(1-13)-NH2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612589#n-ofq-1-13-nh2-endogenous-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com